ODM-204
Description
The Central Role of AR Signaling in Prostate Cancer Progression
The androgen receptor (AR) signaling axis is fundamental for the normal development, function, and homeostasis of the prostate gland. This pathway also critically drives the growth of nearly all prostate cancer cells . As a ligand-induced transcription factor, AR is expressed in both primary prostate cancer and metastatic lesions, regulating various cellular processes such as proliferation, apoptosis, migration, invasion, and differentiation . Given this central role, androgen deprivation therapy (ADT), which aims to reduce systemic androgen levels, has long been the cornerstone of initial systemic treatment for advanced prostate cancer . However, despite an initial favorable response, the vast majority of patients eventually experience disease progression to a more aggressive, castration-resistant phenotype, characterized by continued dependence on AR activity despite low circulating androgen levels .
Androgen Biosynthesis Pathways and Their Contribution to CRPC
In the context of CRPC, the persistent activation of the AR signaling axis is often sustained by residual tissue androgens . A key mechanism contributing to this persistence is the intratumoral synthesis of androgens from inactive precursors . Adrenal glands produce weak androgens such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), which can be transported to CRPC tissues. Within these tumor cells, these precursors are then converted into more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) . Furthermore, de novo androgen synthesis, directly from cholesterol, can also occur within CRPC tissues .
The cytochrome P450 enzyme CYP17A1 (steroid 17-alpha-hydroxylase/C17,20 lyase) is a critical enzyme in these androgen biosynthesis pathways . CYP17A1 possesses dual enzymatic activities: 17α-hydroxylase, which converts pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives, and 17,20-lyase, which subsequently processes these intermediates into DHEA and androstenedione, essential precursors to testosterone . The upregulation of various steroidogenic enzymes, including HSD3B1, HSD3B2, HSD17B3, AKR1C3, and SRD5A1, further contributes to the intratumoral production of steroids and androgens in CRPC .
Mechanisms of AR Activation in Castration-Resistant Settings
Despite the systemic reduction of androgens through ADT, AR signaling remains active in CRPC through several distinct mechanisms :
Increased AR Expression and Gene Amplification: A common mechanism of AR reactivation in CRPC involves increased expression of the AR, frequently achieved through genomic amplification of the AR locus. High AR gene copy numbers are observed in up to 80% of CRPC patients, with 20-30% exhibiting high-level gene amplification. This upregulation can be a direct consequence of ADT .
AR Mutations: Gain-of-function mutations in the AR gene can emerge, and their incidence may increase as the tumor progresses. These mutations can enhance the AR's affinity for existing ligands or enable its activation by non-androgen ligands .
Constitutively Active AR Splice Variants (AR-Vs): Truncated forms of the AR, such as AR-V7, lack the ligand-binding domain but retain constitutive activity. These variants can drive AR-mediated transcription in a ligand-independent manner, bypassing the need for androgenic stimulation .
Alterations in Steroid Receptor Coactivators: The activity and expression of steroid receptor coactivators can be altered, leading to enhanced AR-dependent transcription. The expression of some coactivators is notably increased during androgen ablation .
Non-Canonical AR Activation: AR can also be activated through protein kinase signaling pathways, such as those involving tyrosine kinases, even in the absence of its classical ligand .
Intratumoral Androgen Synthesis: As detailed in Section 1.1.1, the ability of CRPC cells to synthesize androgens locally provides a continuous supply of ligands for AR activation despite low circulating androgen levels .
Evolution of Therapeutic Strategies Targeting the Androgen Axis
The initial therapeutic approach for advanced prostate cancer has traditionally relied on androgen deprivation therapy (ADT) . Early efforts to further target the androgen axis involved first-generation antiandrogens like bicalutamide, flutamide, and nilutamide, which aimed to block the AR .
The landscape of CRPC treatment has significantly evolved with the introduction of second-generation AR-targeting agents:
Abiraterone (B193195) Acetate (B1210297): This is an androgen biosynthesis inhibitor that specifically and irreversibly inhibits CYP17A1. By doing so, it reduces androgen production from testicular, adrenal, and prostatic tumor tissues, thereby decreasing the levels of testosterone and other androgens .
Enzalutamide (B1683756): A nonsteroidal antiandrogen, enzalutamide acts on multiple steps of the AR signaling pathway. It competitively inhibits androgen binding to the AR, impedes AR nuclear translocation, blocks AR DNA binding, and disrupts the recruitment of co-activator proteins, demonstrating superior activity compared to some first-generation antiandrogens by lacking their partial agonist activity .
Apalutamide: This nonsteroidal AR inhibitor directly binds to the AR ligand-binding domain, effectively inhibiting AR nuclear translocation, DNA binding, and AR-mediated transcription .
Darolutamide (B1677182): Another non-steroidal AR inhibitor, darolutamide competitively inhibits androgen binding, AR nuclear translocation, and AR-mediated transcription. A notable characteristic of darolutamide is its limited penetration of the blood-brain barrier, which may contribute to a different side effect profile compared to other AR inhibitors .
Rationale for Dual Inhibition Approaches in CRPC Management
Despite the advancements offered by second-generation AR-targeting agents, resistance and disease progression remain inevitable challenges in CRPC management . The persistent activity of the AR signaling pathway, driven by various resistance mechanisms including intratumoral androgen synthesis and AR alterations, underscores the need for more comprehensive therapeutic strategies .
The rationale for dual inhibition approaches in CRPC management stems from the understanding that simultaneously targeting both androgen production (e.g., via CYP17A1 inhibition) and AR signaling (e.g., via AR antagonism) could provide a more robust and effective therapeutic response than inhibiting either pathway alone . This dual mechanism is hypothesized to more efficiently dampen androgenic stimuli throughout the body and directly block AR activity at the receptor level.
ODM-204 exemplifies this dual inhibition strategy. It is a novel nonsteroidal compound specifically designed to inhibit the CYP17A1 enzyme and to block AR-mediated signaling with high affinity and specificity . Preclinical studies have demonstrated the potent activity of this compound. In vitro, this compound inhibited the proliferation of androgen-dependent VCaP and LNCaP prostate cancer cells. In vivo, it significantly reduced tumor growth in murine VCaP xenograft models . Furthermore, this compound dose-dependently inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys .
Comparative studies in prostate cancer cell lines illustrate the efficacy of this compound against proliferation.
Table 1: Inhibitory Concentrations (IC50) of Androgen Axis Targeting Agents on Prostate Cancer Cell Proliferation
| Compound | LNCaP Cells (IC50, nM) | VCaP Cells (IC50, nM) |
| This compound | 200 | 260 |
| Enzalutamide | 880 | 315 |
| Abiraterone | 1300 | 9000 |
| Galeterone (B1683757) | 2600 | 2000 |
Data derived from preclinical studies .
Early clinical investigations, such as the DUALIDES study (a Phase I/II trial), explored this compound in patients with progressive metastatic CRPC. These studies indicated preliminary antitumor activity and a satisfactory safety profile, although pharmacokinetic properties presented challenges for its further development . The development of such dual-action compounds represents a promising avenue for overcoming resistance mechanisms and improving outcomes in CRPC.
Properties
Molecular Formula |
C15H16O6S |
|---|---|
Appearance |
Solid powder |
Synonyms |
ODM204; ODM-204; ODM 204.; NONE |
Origin of Product |
United States |
Discovery and Preclinical Development of Odm 204 As a Novel Dual Inhibitor
Origin and Design Principles of ODM-204
The development of this compound originated from the understanding that CRPC often remains driven by AR signaling, despite low levels of circulating testosterone (B1683101). This continued signaling can be due to AR overexpression, mutations, or the persistent activation by residual tissue androgens synthesized within the tumor or adrenal glands.
Rationale for Nonsteroidal Dual-Action Compound Development
The rationale behind developing a nonsteroidal dual-action compound like this compound was to simultaneously target two key mechanisms of resistance in CRPC: androgen biosynthesis and AR-mediated signaling. Inhibiting the CYP17A1 enzyme, which is crucial for the synthesis of androgens like testosterone and dihydrotestosterone (B1667394), aims to reduce the levels of ligands available to activate the AR. Concurrently, directly blocking the AR with high affinity and specificity prevents the receptor from mediating downstream signaling, even in the presence of residual androgens or AR mutations. This dual approach was hypothesized to be more effective than targeting either pathway alone. Nonsteroidal compounds were explored as alternatives to steroidal inhibitors like abiraterone (B193195), which primarily targets CYP17A1.
Compound Series Optimization Leading to this compound
The development of this compound involved the synthesis and optimization of several compound series. Five such series of imidazole (B134444) and pyridine (B92270) derivatives were synthesized, with the series containing this compound being selected for further optimization due to its balanced inhibition of both target pathways, CYP17A1 and AR. This optimization process aimed to identify a compound with potent inhibitory activity against both targets and favorable preclinical properties. this compound emerged from this process as a potent dual inhibitor with IC50 values of 80 nM for AR and 22 nM for CYP17A1. Preclinical studies indicated that this compound exhibited AR antagonism at least comparable to enzalutamide (B1683756) and similar activity to galeterone (B1683757) towards CYP17A1.
Synthetic Methodologies and Chemical Modifications Research
Detailed information regarding the specific synthetic methodologies and chemical modifications that led to this compound is available in supplemental materials associated with research publications on the compound. While the precise steps are not detailed in the provided snippets, the research indicates that a systematic structure-activity relationship optimization was employed during the compound series development to arrive at this compound. This process typically involves synthesizing numerous related compounds with slight structural variations and evaluating their biological activity to identify the most promising candidates.
Preclinical studies demonstrated the effects of this compound on steroid biosynthesis and tumor growth. In sexually mature male cynomolgus monkeys, a single oral dose of 10-30 mg/kg of this compound dose-dependently inhibited adrenal and testicular steroid production, including testosterone and DHEA. Similar results were observed in human chorionic gonadotropin-treated male rats. In vitro studies showed that this compound inhibited the proliferation of androgen-dependent prostate cancer cell lines, VCaP and LNCaP, more efficiently or with equal potency compared to other antiandrogens like enzalutamide, abiraterone, and galeterone (Table 1). Furthermore, this compound significantly reduced tumor growth in a murine VCaP xenograft model in vivo.
Table 1: In Vitro Inhibition of Prostate Cancer Cell Proliferation
| Compound | VCaP Cells IC50 (nM) | LNCaP Cells IC50 (nM) |
| This compound | 260 | 200 |
| Enzalutamide | 315 | 880 |
| Abiraterone | 9000 | 1300 |
| Galeterone | 2000 | 2600 |
IC50 values represent the concentration required for 50% inhibition of cell proliferation.
The preclinical data suggested that this compound could be a promising therapeutic option for men with CRPC due to its potent dual inhibition of CYP17A1 and AR.
Molecular Mechanisms of Action and Target Engagement of Odm 204
Androgen Receptor (AR) Antagonism
ODM-204 acts as a potent antagonist of the androgen receptor, interfering with its function and downstream signaling. This antagonism is a key component of its proposed therapeutic activity, particularly in CRPC where AR signaling remains active despite low levels of circulating androgens.
Binding Affinity and Specificity to Wild-Type Androgen Receptor
Studies have demonstrated that this compound binds to the wild-type AR with high affinity. In competitive AR binding assays using rat prostate cytosolic lysates, this compound showed an inhibition constant (Ki) value of 55 nM. Another study reported a Ki of 47 nM. This binding affinity is comparable to or higher than that of other AR antagonists like enzalutamide (B1683756) (Ki value of 86 nM or 39 nM) and significantly higher than galeterone (B1683757) (Ki value of 780 nM). Abiraterone (B193195), primarily a CYP17A1 inhibitor, showed minimal binding to the AR.
The binding characteristics of this compound to wild-type AR are summarized in the table below:
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | wtAR | 55 nM | |
| This compound | wtAR | 47 nM | |
| Enzalutamide | wtAR | 86 nM | |
| Enzalutamide | wtAR | 39 nM | |
| Galeterone | wtAR | 780 nM | |
| Abiraterone | wtAR | Minimal inhibition |
Inhibition of AR Nuclear Translocation
Androgen binding typically induces the translocation of the AR from the cytoplasm to the nucleus, where it can then regulate gene transcription. This compound has been shown to inhibit this crucial step. In studies using AR overexpressing cells, this compound was found to be equipotent to enzalutamide in inhibiting testosterone-induced nuclear translocation of AR. By preventing nuclear translocation, this compound restricts the access of the AR to its target genes in the nucleus.
Modulation of AR-Mediated Gene Transcription
Following nuclear translocation, the activated AR binds to specific DNA sequences, known as androgen response elements, to modulate the transcription of target genes. As an AR antagonist, this compound interferes with this process. In transactivation assays using cells stably expressing full-length human AR and an androgen-responsive luciferase reporter gene, this compound acted as a potent and full antagonist for human AR with an IC50 value of 80 nM. This suggests that this compound effectively blocks the transcriptional activity mediated by the AR. In this assay, enzalutamide had an IC50 value of 220 nM, indicating that this compound may have a higher AR antagonist potency in modulating gene transcription in this specific context.
The effect of this compound on AR-mediated gene transcription compared to enzalutamide is shown below:
| Compound | Target | Functional Activity (IC50) | Reference |
| This compound | human AR | 80 nM | |
| Enzalutamide | human AR | 220 nM |
Cytochrome P450 17A1 (CYP17A1) Enzyme Inhibition
In addition to its AR antagonistic activity, this compound is a potent inhibitor of the CYP17A1 enzyme. CYP17A1 is a key enzyme in the steroidogenic pathway, catalyzing reactions necessary for the synthesis of androgens in the testes and adrenal glands. By inhibiting CYP17A1, this compound reduces the production of androgens, thereby further decreasing androgenic stimulation.
Inhibition of 17α-Hydroxylase Activity
CYP17A1 possesses 17α-hydroxylase activity, which is the first step in the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms. This compound has been shown to inhibit this activity. The inhibitory effect of this compound on the CYP17A1-mediated hydroxylation was analyzed using testicular microsomes from different species. The IC50 values for this compound were 22 nM for human, 11 nM for monkey, and 92 nM for rat testicular microsomes. These low nanomolar IC50 values indicate potent inhibition of 17α-hydroxylase activity.
IC50 values for 17α-Hydroxylase Inhibition by this compound and Comparators:
| Compound | Target (Microsomes) | IC50 | Reference |
| This compound | Human Testicular | 22 nM | |
| This compound | Monkey Testicular | 11 nM | |
| This compound | Rat Testicular | 92 nM | |
| Abiraterone | Human Testicular | 1.3 nM | |
| Abiraterone | Monkey Testicular | 3 nM | |
| Abiraterone | Rat Testicular | 2.1 nM | |
| Galeterone | Human Testicular | 9 nM | |
| Galeterone | Monkey Testicular | 4 nM | |
| Galeterone | Rat Testicular | 212 nM |
Inhibition of 17,20-Lyase Activity
CYP17A1 also catalyzes the 17,20-lyase reaction, which is the subsequent step in androgen synthesis, converting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. This compound has demonstrated inhibitory activity against the 17,20-lyase. In human adrenocortical carcinoma H295R cells, which express CYP17A1, the IC50 for this compound in inhibiting the 17,20-lyase catalyzed conversion was 40 nM, as measured by acetic acid release assay. Furthermore, in cultured H295R cells, this compound inhibited the production of DHEA, androstenedione, and testosterone (B1683101) with IC50 values of 94 nM, 145 nM, and 230 nM, respectively. These results confirm that this compound effectively inhibits both key enzymatic activities of CYP17A1, leading to a reduction in androgen production.
IC50 values for 17,20-Lyase Inhibition and Androgen Production Inhibition by this compound and Comparators in H295R Cells:
| Compound | Target/Analyte | IC50 | Reference |
| This compound | 17,20-lyase | 40 nM | |
| This compound | DHEA production | 94 nM | |
| This compound | Androstenedione production | 145 nM | |
| This compound | Testosterone production | 230 nM | |
| Abiraterone | 17,20-lyase | 0.4 nM | |
| Abiraterone | DHEA production | 1.7 nM | |
| Abiraterone | Androstenedione production | 0.9 nM | |
| Abiraterone | Testosterone production | 0.4 nM | |
| Galeterone | 17,20-lyase | 200 nM | |
| Galeterone | DHEA production | 107 nM | |
| Galeterone | Androstenedione production | 101 nM | |
| Galeterone | Testosterone production | 130 nM |
Impact on Steroid Biosynthesis Pathways (e.g., Testosterone, DHEA, Dihydrotestosterone (B1667394) production)
A key aspect of this compound's mechanism is its potent inhibition of CYP17A1. CYP17A1 is a critical enzyme in the steroid biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. These enzymatic steps are essential for the production of androgens, including dehydroepiandrosterone (DHEA), androstenedione, testosterone (T), and dihydrotestosterone (DHT). By inhibiting CYP17A1, this compound effectively reduces the synthesis of these steroid hormones in both the adrenals and testes.
Preclinical studies have demonstrated that this compound significantly inhibits testosterone production. In sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats, single oral doses of this compound (10-30 mg/kg) led to a dose-dependent inhibition of adrenal and testicular steroid production. Specifically, dose-dependent inhibition of the principal androgens, testosterone and DHEA, secreted from both testicles and adrenals was observed after a single oral dose in male cynomolgus monkeys. In human NCI-H295R adrenocortical carcinoma cells, this compound demonstrated the ability to inhibit testosterone, DHEA, and androstenedione production in vitro. Clinical data also showed decreases in testosterone levels in patients treated with this compound, confirming its effect on androgen deprivation.
Comparative Molecular Pharmacology with Existing Antiandrogens and CYP17A1 Inhibitors
This compound distinguishes itself through its dual targeting of both the AR and CYP17A1. This contrasts with existing therapies that typically focus on inhibiting only one of these pathways, such as AR antagonists (e.g., enzalutamide) or CYP17A1 inhibitors (e.g., abiraterone).
Androgen Receptor Binding and Functional Activity Comparisons (e.g., with Enzalutamide)
This compound functions as a potent antagonist of the androgen receptor, demonstrating high affinity and specificity in blocking AR-mediated signaling. Comparative studies have shown that this compound blocks AR action to a degree comparable to that of enzalutamide, a widely used second-generation AR inhibitor. Preclinical data also suggest that this compound may show higher potency against the AR compared to enzalutamide. The in vitro IC50 value for this compound against the androgen receptor is reported as 80 nM.
CYP17A1 Inhibitory Potency Comparisons (e.g., with Abiraterone, Galeterone)
In addition to its AR antagonism, this compound is a potent inhibitor of the CYP17A1 enzyme. In vitro studies comparing the CYP17A1 inhibitory activity of this compound with established inhibitors like abiraterone and galeterone have shown that all three compounds inhibit CYP17A1 at low nanomolar concentrations. Specifically, this compound has been shown to exhibit activity towards CYP17A1 that is similar to that of galeterone. The reported in vitro IC50 value for this compound against the CYP17A1 enzyme is 22 nM.
The comparative in vitro inhibitory potencies against CYP17A1 are summarized in the table below:
| Compound | Target | IC50 (nM) | Source |
| This compound | CYP17A1 | 22 | |
| Abiraterone | CYP17A1 | Low nanomolar | |
| Galeterone | CYP17A1 | Low nanomolar |
The comparative in vitro inhibitory potencies against the Androgen Receptor are summarized in the table below:
| Compound | Target | IC50 (nM) | Source |
| This compound | AR | 80 | |
| Enzalutamide | AR | - |
Preclinical Pharmacodynamic and Efficacy Studies of Odm 204
In vitro Efficacy Studies in Cellular Models
In vitro studies have explored the direct effects of ODM-204 on prostate cancer cell lines and enzymatic processes involved in steroidogenesis.
This compound has been shown to inhibit the proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP cells, in vitro. Studies comparing this compound to other antiandrogenic compounds have demonstrated its potency. In LNCaP cells, this compound suppressed androgen-induced proliferation more efficiently than enzalutamide (B1683756), abiraterone (B193195), or galeterone (B1683757). The half-maximal inhibitory concentration (IC50) values for this compound in LNCaP cells were reported to be 200 nM, while enzalutamide, abiraterone, and galeterone had IC50 values of 880 nM, 1300 nM, and 2600 nM, respectively. In VCaP cells, this compound and enzalutamide demonstrated comparable potency in inhibiting proliferation, with IC50 values of 260 nM and 315 nM, respectively, whereas galeterone (2000 nM) and abiraterone (9000 nM) were less efficient.
This compound has been evaluated for its effects on steroidogenesis using various in vitro models, including testicular microsomes from different species and H295R adrenocortical carcinoma cells. This compound demonstrated potent inhibition of the CYP17A1 enzyme, which is crucial for androgen synthesis. The IC50 values for this compound's inhibitory effect on the 17,20-lyase catalyzed conversion in testicular microsomes were reported as 22 nM for human, 11 nM for monkey, and 92 nM for rat microsomes. In comparison, the corresponding IC50 values for abiraterone were 1.3 nM (human), 3 nM (monkey), and 2.1 nM (rat), while galeterone showed IC50 values of 9 nM (human), 4 nM (monkey), and 212 nM (rat). Studies in H295R cells, a model for adrenal steroidogenesis, also indicated this compound's inhibitory activity on steroid hormone biosynthesis. Unlike abiraterone, which can lead to the accumulation of pregnenolone (B344588) and progesterone (B1679170) by inhibiting CYP17A1, ODM-208 (another compound mentioned in the context of steroidogenesis inhibition) was shown to be superior in inhibiting steroid hormone biosynthesis in H295R cells compared to non-selective CYP inhibitors like ketoconazole (B1673606) and etomidate. While specific accumulation data for this compound in H295R cells is not detailed in the snippets, its potent CYP17A1 inhibition is consistently reported.
While the primary focus of the provided information is on proliferation inhibition and steroidogenesis, preclinical studies of anticancer agents, including dual inhibitors like this compound, often investigate effects on cellular apoptosis and cell cycle progression. Some sources mention that this compound, as a potent anticancer drug, has shown effectiveness in inducing apoptosis and preventing tumor growth . The dual mechanism of action targeting both AR and CYP17A1 is anticipated to impact cell survival and cell cycle regulation. However, detailed data specifically on this compound's direct induction of apoptosis or specific modulation of cell cycle phases is not extensively provided in the available snippets. Studies on other compounds or general mechanisms in prostate cancer cell lines indicate that modulation of the cell cycle, such as G1 arrest, and induction of apoptosis are relevant mechanisms in inhibiting prostate cancer cell growth.
Effects on Steroidogenesis in Cell-Based Assays (e.g., H295R cells, testicular microsomes)
In vivo Efficacy Studies in Animal Models
In vivo studies using animal models have been conducted to assess the efficacy of this compound in reducing tumor growth and suppressing androgen production.
This compound has demonstrated significant antitumor activity in murine VCaP xenograft models. In one study, male nude mice with subcutaneously injected VCaP cells were treated orally with this compound. this compound significantly reduced tumor growth compared to vehicle-treated mice. In a VCaP xenograft model, this compound showed significant antitumor activity, resulting in a tumor growth inhibition of 66%. Further studies in intact male nude mice with VCaP xenografts compared the efficacy of this compound to enzalutamide, abiraterone, and their combination. this compound showed significant antitumor activity that was reported to be better than single-agent enzalutamide or abiraterone, or their combination in this model. In a castration-resistant prostate cancer (CRPC) VCaP model using orchidectomized animals, this compound significantly inhibited tumor growth, whereas abiraterone acetate (B1210297) did not show efficacy.
The effects of this compound on androgen production have been studied in non-human primates, specifically sexually mature male cynomolgus monkeys. After a single oral dose of 10–30 mg/kg, this compound dose-dependently inhibited adrenal and testicular steroid production. This included the marked suppression of serum testosterone (B1683101) (T) and dehydroepiandrosterone (B1670201) (DHEA) levels. Similar inhibitory effects on testosterone production were observed in human chorionic gonadotropin-treated male rats. In rats, co-administration of this compound significantly and dose-dependently potentiated the suppression of circulating testosterone levels and the decrease in weights of androgen-sensitive organs mediated by leuprolide acetate (an LHRH agonist). After multiple days of dosing in intact monkeys, serum T and DHEA remained suppressed. While luteinizing hormone (LH) levels increased, changes in cortisol and aldosterone (B195564) were minimal. These findings indicate that this compound effectively inhibits androgen biosynthesis in vivo.
Modulation of Androgen-Sensitive Organs and Testosterone Levels in Rodent Models (e.g., Rats)
Studies in rodent models, such as rats, have demonstrated that this compound can influence both testosterone production and the weight of androgen-sensitive organs. In human chorionic gonadotropin (hCG)-treated male rats, this compound dose-dependently inhibited adrenal and testicular steroid production . This inhibition leads to a suppression of circulating testosterone levels .
Furthermore, in rats, this compound has been shown to decrease the weight of androgen-sensitive organs. This effect is consistent with its mechanism of reducing androgenic stimulation . The modulation of these organs and testosterone levels highlights the pharmacodynamic activity of this compound in vivo .
Potentiation of Luteinizing Hormone-Releasing Hormone (LHRH) Agonist Effects in Animal Models
Preclinical studies in rats have investigated the combined effects of this compound and LHRH agonists, such as leuprolide acetate. These studies indicate that this compound can potentiate the effects of LHRH agonists . The co-administration of this compound with leuprolide acetate in rats resulted in a significantly and dose-dependently enhanced suppression of circulating testosterone levels compared to treatment with the LHRH agonist alone . This combination also led to a further decrease in the weights of androgen-sensitive organs .
These findings suggest that the dual action of this compound, inhibiting both androgen synthesis via CYP17A1 and blocking the AR, can complement the testosterone suppression achieved by LHRH agonists, leading to a more profound antiandrogenic effect in animal models .
Preclinical Pharmacokinetic and Absorption Profiles in Animal Models
Preclinical pharmacokinetic studies of this compound have been conducted in animal models, including rodents and primates . In male cynomolgus monkeys, single oral doses of this compound at 10–30 mg/kg showed favorable oral bioavailability and pharmacokinetic properties .
Studies have also investigated the absorption properties of this compound. Due to its physicochemical properties, this compound was considered prone to low or variable bioavailability . Predictive tools, including in vitro dissolution tests, transit intestinal model (TIM-1) studies, and physiologically based pharmacokinetic (PBPK) modeling, were used to evaluate its absorption characteristics . These models provided congruent data on dose-dependent absorption and the potential effect of food and active pharmaceutical ingredient (API) particle size on absorption . Preclinical animal models, such as beagle dogs, are considered valuable for predicting food effects on absorption .
Investigations into Resistance Mechanisms and Combination Strategies
Activity Against Androgen Receptor Mutations and Splice Variants
The sustained activity of the androgen receptor (AR) pathway is a critical factor in the progression of prostate cancer, even after androgen deprivation therapy (ADT). The development of resistance to established AR-targeted therapies, such as enzalutamide (B1683756) and abiraterone (B193195), frequently involves alterations in the AR itself, including the acquisition of mutations and the expression of constitutively active splice variants.
Evaluation of ODM-204 Efficacy Against Common AR Mutations (e.g., F877L, W742L, T878A)
Preclinical investigations have demonstrated the efficacy of this compound against several common AR mutations observed in CRPC. These mutations, including F877L, W742L (also referred to as W741L), and T878A (also referred to as T877A), can impact the AR's interaction with ligands and contribute to therapeutic resistance.
In vitro studies evaluating the functional activity of this compound against human AR mutants showed that this compound effectively antagonized AR activity. Assays assessing the inhibition of testosterone-mediated nuclear translocation of mutated ARs yielded the following half-maximal inhibitory concentration (IC50) values: 95 nM for AR(T877A), 277 nM for AR(W741L), and 6 nM for AR(F876L). The F876L mutation is considered analogous to the clinically relevant F877L mutation, known to confer resistance to enzalutamide and apalutamide.
The in vitro activity of this compound against these key AR mutations is summarized in the table below:
| AR Mutation | IC50 (nM) for Inhibition of Nuclear Translocation |
| T877A (T878A) | 95 |
| W741L (W742L) | 277 |
| F876L (F877L) | 6 |
These data suggest that this compound retains inhibitory activity against AR variants that may contribute to resistance to other AR-targeted agents.
Potential for Overcoming Acquired Resistance to Other AR-Targeted Therapies
Acquired resistance to existing AR-targeted therapies like abiraterone and enzalutamide is a significant clinical challenge in CRPC. This resistance can arise through various mechanisms, including the selection for AR mutations and the expression of AR splice variants, such as AR-V7, which bypass the need for ligand binding.
Preclinical data indicate that this compound acts as a potent AR antagonist, exhibiting higher potency than enzalutamide in certain preclinical settings. Its activity against specific AR mutations known to confer resistance to enzalutamide and apalutamide, such as F877L, suggests a potential to overcome resistance driven by these particular genetic alterations. While the provided information highlights the activity against point mutations, comprehensive data specifically detailing this compound's efficacy in preclinical models of acquired resistance to other AR-targeted therapies or against AR splice variants like AR-V7 is not extensively presented in the search results. However, the dual mechanism of action, targeting both androgen synthesis and the AR, provides a rationale for its potential effectiveness in contexts where resistance to single-pathway inhibitors has emerged.
Preclinical Studies of this compound in Combination Therapies
Combining therapeutic agents that target different aspects of the AR signaling axis or complementary pathways is a promising strategy to enhance efficacy and overcome resistance in CRPC. Preclinical studies have investigated the potential of combining this compound with other treatments.
Synergistic Effects with LHRH Agonists in Animal Models
The combination of this compound with LHRH agonists has been explored in preclinical animal models, leveraging this compound's ability to inhibit CYP17A1 and suppress androgen production. Studies in male rats coadministered with the LHRH agonist leuprolide acetate (B1210297) demonstrated a potentiation of the effects of leuprolide acetate.
The co-administration of this compound significantly and dose-dependently enhanced the suppression of circulating testosterone (B1683101) levels induced by leuprolide acetate. This combination also led to a more pronounced decrease in the weights of androgen-sensitive organs compared to treatment with the LHRH agonist alone. These findings support a synergistic effect between this compound and LHRH agonists in achieving profound androgen suppression.
Exploration of Other Mechanistic Combinations in Preclinical Settings
Beyond combinations with LHRH agonists, preclinical studies have also explored the efficacy of this compound in comparison to or in combination with other AR-targeted therapies. In a VCaP xenograft model utilizing intact male nude mice, the antitumor activity of this compound was evaluated alongside single-agent enzalutamide, abiraterone, or their combination.
In this preclinical model, this compound demonstrated significant antitumor activity. The reported activity of this compound was described as better than that of single-agent enzalutamide or abiraterone, as well as their combination, in this specific VCaP xenograft model. While detailed results of other specific mechanistic combinations were not extensively provided in the search snippets, this comparative study suggests the potential for this compound to be effective as a monotherapy or in various combination strategies in preclinical settings.
Molecular Determinants of Response and Resistance in Preclinical Models
Identifying the molecular factors that predict response or resistance to this compound in preclinical models is essential for developing biomarkers and optimizing patient selection and treatment strategies. The dual targeting of AR and CYP17A1 by this compound suggests that the status of both of these pathways can influence treatment outcomes.
Preclinical studies have shown that this compound inhibits the proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP, in vitro. Furthermore, it significantly reduced tumor growth in a murine VCaP xenograft model. The intrinsic sensitivity of these models to androgen signaling underscores the importance of AR activity in their growth.
The activity of this compound against specific AR mutations (F877L, W742L, T878A) suggests that the presence of these mutations may not completely abolish the response to this compound. However, other mechanisms of resistance observed with hormonal treatments in VCaP xenografts, such as the reactivation of intratumoral DHT synthesis and continuous AR pathway activation (potentially due to increased AR expression or splice variants), could potentially impact the efficacy of this compound.
The high binding affinity of this compound for the AR (Ki=47 nM) and its potent inhibition of CYP17A1 (IC50=22 nM) are key molecular properties contributing to its preclinical activity. The ability to inhibit testosterone-mediated nuclear translocation of both wild-type and certain mutant ARs further highlights its direct impact on AR signaling. Future preclinical research focusing on the adaptive responses of prostate cancer cells to this compound treatment and the emergence of resistance mechanisms will be crucial for a comprehensive understanding of the molecular determinants of response and resistance.
Advanced Research Methodologies Applied to Odm 204 Studies
Quantitative Analysis of Androgen Profiles and Metabolites in Preclinical Samples using Mass Spectrometry
Quantitative analysis of androgen profiles and their metabolites in preclinical samples has been a crucial aspect of studying ODM-204. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), has been extensively applied for this purpose. These advanced MS methods offer high sensitivity and specificity, enabling the reliable measurement of steroid hormone concentrations, even at low picomolar or femtomolar levels, in various biological matrices such as plasma and tissue homogenates. This is particularly valuable in preclinical models for prostate cancer, allowing for the simultaneous measurement of multiple steroids and their metabolites in small sample volumes.
In studies involving this compound, LC-MS/MS has been utilized to measure the concentrations of this compound and steroid hormones in samples from rodents and monkeys. Sample preparation typically involves methods like protein precipitation and liquid-liquid extraction. Triple quadrupole mass spectrometers coupled with ultra-high performance liquid chromatography systems are commonly used, with detection often performed using selected reaction monitoring (SRM) and quantification by internal or external standardization.
Research findings using these methodologies have demonstrated that this compound can dose-dependently inhibit adrenal and testicular steroid production in preclinical models such as sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats. Furthermore, preclinical studies showed that this compound significantly inhibited testosterone (B1683101) levels after a single oral dose and could suppress testosterone to undetectable levels when administered with LHRH agonists.
An example of quantitative analysis using LC-MS/MS is the measurement of this compound and steroid hormones in monkey plasma. The calibration range for this compound in this method was reported as 0.5–3000 ng/ml, with a lower limit of quantification (LLOQ) of 0.5 ng/ml. For steroid hormones, LLOQ values ranged from 0.05 to 0.25 ng/mL in plasma and from 0.15 to 26.3 ng/g in tumor and adrenal gland tissue.
Molecular Profiling of Treated Cellular and Xenograft Models
Molecular profiling techniques have been employed to understand the effects of this compound in treated cellular and xenograft models, providing insights into its mechanism of action and impact on tumor biology. These approaches include gene expression analysis and proteomic studies.
Preclinical studies have shown that this compound inhibits the proliferation of androgen-dependent prostate cancer cell lines, such as VCaP and LNCaP, in vitro. It has also been shown to significantly reduce tumor growth in murine VCaP xenograft models in vivo. VCaP cells are a relevant model as they harbor the TMPRSS2-ERG fusion gene, express high levels of AR, and secrete prostate-specific antigen (PSA).
Gene Expression Analysis
Gene expression analysis is a key component of molecular profiling used to investigate how this compound treatment affects the transcriptional landscape of cancer cells and tissues. While specific detailed gene expression data for this compound from the provided search results are limited, the broader context of AR antagonists and CRPC research highlights the importance of this methodology. Studies in CRPC often utilize gene expression profiling to identify AR-regulated genes and understand the mechanisms of resistance to antiandrogen therapies. Given that this compound is an AR inhibitor, gene expression analysis would be instrumental in confirming the suppression of AR target genes following treatment in cellular and xenograft models. This can involve techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis.
Proteomic Approaches for Biomarker Discovery
Proteomic approaches, often involving mass spectrometry, are utilized for the comprehensive analysis of proteins in biological samples and for the discovery of potential biomarkers. In the context of CRPC and AR-targeted therapies, proteomics can help identify protein changes associated with treatment response or resistance. While direct proteomic studies specifically detailing biomarker discovery for this compound were not prominently featured in the search results, the methodology is relevant to the broader field of CRPC research and the search for predictive biomarkers. For instance, proteomic analysis of secreted proteins from prostate cancer cells has been explored to identify novel biomarkers for predicting CRPC development. High-resolution mass spectrometry is a common technique used in these proteomic studies for protein quantification and identification.
Structural Biology and Structure-Activity Relationship (SAR) Studies for Analog Development
Structural biology and Structure-Activity Relationship (SAR) studies are fundamental in the discovery and development of novel compounds like this compound. These studies aim to understand how the chemical structure of a compound relates to its biological activity, guiding the design and synthesis of analogs with improved properties.
This compound is described as a novel nonsteroidal compound. Its development involved the design of a molecule with a dual mechanism of action: inhibiting CYP17A1 and blocking the AR. SAR studies would have been critical in identifying the specific chemical moieties responsible for these activities and optimizing the compound's potency and selectivity. Although detailed SAR data for this compound's analog development were not extensively provided in the search results, the existence of ODM-201 (darolutamide), another nonsteroidal antiandrogen developed by the same company (Orion), suggests a research program focused on this class of compounds and likely involving extensive SAR exploration to yield compounds with desired properties. Darolutamide (B1677182) is structurally distinct from other nonsteroidal antiandrogens like enzalutamide (B1683756) and apalutamide.
The development of AR antagonists often involves understanding the interaction of compounds with the AR protein, which can be facilitated by structural biology techniques such as X-ray crystallography to visualize the binding of ligands to the AR ligand-binding domain (LBD). While specific structural data for this compound bound to AR were not found, studies on other AR antagonists highlight the importance of the AR LBD as a target and the impact of mutations in this domain on resistance. SAR studies would explore how modifications to the this compound structure affect its binding affinity to both wild-type and mutant AR, as well as its inhibitory activity against CYP17A1.
Compounds Mentioned and PubChem CIDs
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Off-Target Interactions in Preclinical Models
While ODM-204 is designed to target AR and CYP17A1 with high affinity and specificity, a comprehensive understanding of potential off-target interactions in preclinical models remains an important area for future research. Preclinical studies have primarily focused on the intended targets and their impact on androgen-dependent prostate cancer cell lines and xenograft models . A thorough investigation into potential interactions with other enzymes, receptors, or pathways could provide valuable insights into the compound's selectivity profile and potential for unintended effects in complex biological systems. Such studies could involve broad-spectrum screening assays and detailed analyses in various preclinical models beyond standard prostate cancer models.
Detailed Characterization of Signaling Pathways Beyond Primary Androgen Axis
This compound's primary mechanism involves inhibiting CYP17A1-mediated androgen synthesis and blocking AR signaling . However, CRPC can involve the activation of alternative signaling pathways that contribute to disease progression and resistance to AR-targeted therapies . Future preclinical research should focus on a detailed characterization of how this compound might influence or interact with these pathways beyond the primary androgen axis. This could include investigating its effects on pathways such as PI3K/AKT/mTOR, which is frequently altered in CRPC and can interact with AR signaling . Understanding these interactions in preclinical models is crucial for predicting potential resistance mechanisms and exploring rational combination strategies.
Development of Predictive Preclinical Models for Response and Resistance
The development of robust and predictive preclinical models is essential for evaluating the potential of this compound and understanding mechanisms of response and resistance. While murine VCaP xenograft models have been used to demonstrate this compound's antitumor activity, these models may not fully capture the heterogeneity and complexity of human CRPC . Future research should focus on developing and utilizing more advanced preclinical models, such as patient-derived xenografts (PDXs) that better reflect the genetic diversity and treatment history of CRPC, or organoid models. These models could be instrumental in identifying factors that predict sensitivity or resistance to this compound and in testing strategies to overcome resistance.
Exploration of Novel Biomarkers for Compound Activity and Disease Progression in Preclinical Contexts
Identifying novel biomarkers in preclinical settings that correlate with this compound activity and disease progression is critical for guiding future clinical development and patient stratification. Preclinical studies have shown that this compound decreases testosterone (B1683101) and PSA levels, which are established markers of androgen deprivation and prostate cancer activity . However, there is a need to explore additional biomarkers that can provide more nuanced information about the compound's pharmacodynamic effects, the engagement of its targets, and early indicators of response or the emergence of resistance. This could involve investigating changes in gene expression, protein levels, or metabolic profiles in preclinical models treated with this compound, potentially leveraging advanced techniques such as transcriptomics, proteomics, and metabolomics.
Q & A
Q. What is the molecular mechanism of ODM-204 in prostate cancer research, and how is this mechanism experimentally validated?
this compound functions as a dual inhibitor of the androgen receptor (AR) and the CYP17A1 enzyme. Its AR antagonism blocks transcriptional activity by competitively binding to the ligand-binding domain, while CYP17A1 inhibition reduces androgen synthesis. Methodologically, AR antagonism is validated via competitive binding assays (IC50 = 80 nM for AR), and CYP17A1 inhibition is measured through enzyme activity assays (IC50 = 22 nM) . Preclinical studies using androgen-dependent cell lines (e.g., VCaP and LNCaP) demonstrate dose-dependent suppression of proliferation, while xenograft models show reduced tumor growth .
Q. Which experimental models are prioritized to evaluate this compound’s efficacy, and what metrics are critical for interpretation?
Key models include:
- In vitro : Androgen-sensitive prostate cancer cell lines (VCaP, LNCaP) for proliferation assays, with IC50 values and Western blotting to assess AR signaling suppression.
- In vivo : VCaP xenograft mice for tumor volume measurement and steroid hormone level quantification (e.g., testosterone, DHEA) in serum/tissue .
- Pharmacodynamic studies : Rodent and primate models to evaluate CYP17A1 inhibition via LC-MS/MS analysis of steroidogenesis intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data between preclinical and early clinical studies?
Discrepancies may arise from interspecies pharmacokinetic (PK) variability or tumor microenvironment differences. For example, while this compound showed robust antitumor activity in xenografts, phase I trials revealed PK challenges (e.g., bioavailability, metabolite stability) . Methodological solutions include:
Q. What strategies optimize combination therapies involving this compound and existing AR-targeting agents (e.g., enzalutamide)?
Synergy studies require factorial experimental designs to assess additive vs. synergistic effects. For example:
- In vitro : Matrix dosing of this compound with enzalutamide in AR-V7-positive cell lines, using Chou-Talalay analysis to calculate combination indices .
- In vivo : Co-administration in CRPC xenografts with longitudinal PSA monitoring and RNA-seq to identify resistance pathways . Current clinical trials (e.g., this compound + abiraterone) emphasize dose escalation with biomarker-driven endpoints (e.g., AR splice variants) .
Q. How should researchers design experiments to address this compound’s limited clinical translation despite promising preclinical data?
Focus on:
- Pharmacokinetic profiling : Assessing bioavailability, half-life, and metabolite activity in non-human primates to bridge preclinical-clinical gaps .
- Resistance mechanisms : CRISPR screens to identify genomic alterations (e.g., AR mutations, CYP17A1 upregulation) in this compound-treated models .
- Biomarker discovery : Multi-omics analysis of phase I trial samples to correlate PK parameters with PSA response .
Q. What data management practices ensure reproducibility in this compound research across institutions?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Structured metadata : Document experimental conditions (e.g., cell passage number, this compound lot variability) using standardized templates .
- Centralized repositories : Share raw LC-MS/MS data (steroid profiles) and RNA-seq datasets via platforms like Zenodo or Gene Expression Omnibus .
- Collaborative DMPs : Integrate input from bioinformaticians and pharmacologists to align data collection with multi-institutional standards .
Tables for Key Findings
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
